molecular formula C9H8ClNO B1423829 4-Chloro-6,7-dihydroquinolin-8(5H)-one CAS No. 1196156-61-2

4-Chloro-6,7-dihydroquinolin-8(5H)-one

Cat. No. B1423829
M. Wt: 181.62 g/mol
InChI Key: MOZOIUMAPPVOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6,7-dihydroquinolin-8(5H)-one is a chemical compound with the molecular formula C9H8ClNO . It contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds . The structure also comprises 2 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-dihydroquinolin-8(5H)-one consists of 20 atoms: 8 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .

Scientific Research Applications

Synthesis and Antimicrobial Studies

4-Chloro-6,7-dihydroquinolin-8(5H)-one and its derivatives have been extensively studied for their synthesis and antimicrobial properties. A study conducted by Murugavel et al. (2017) focused on the synthesis of a novel 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ). This compound was characterized using various techniques, including FT-IR, FT-Raman, UV–Vis, and NMR, and demonstrated good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).

Catalytic Applications

In another aspect of research, the compound has been utilized in catalytic applications. Wang et al. (2012) discovered that 6,7-Dihydroquinolin-8(5H)-one oxime served as an effective ligand for CuI-catalyzed N-arylation of imidazoles, indicating its potential in facilitating complex chemical reactions in water (Wang et al., 2012).

Pharmaceutical and Medical Research

In the pharmaceutical and medical domain, derivatives of 4-Chloro-6,7-dihydroquinolin-8(5H)-one have been explored for their potential in treating various diseases. For example, Mizuta et al. (2023) reported on the structural functionalization of a series of 7-chloro-4-aminoquinoline derivatives, showing promise as anti-malarial and anti-viral agents, particularly against malaria, influenza A virus (IAV), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) (Mizuta et al., 2023).

Material Science and Chemical Analysis

The compound and its derivatives also find applications in material science and chemical analysis. Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, which showed selective response to Cd2+ ions over other metal ions, indicating its potential use in environmental monitoring and analysis (Prodi et al., 2001).

properties

IUPAC Name

4-chloro-6,7-dihydro-5H-quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOIUMAPPVOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C(=O)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696121
Record name 4-Chloro-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dihydroquinolin-8(5H)-one

CAS RN

1196156-61-2
Record name 4-Chloro-6,7-dihydroquinolin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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